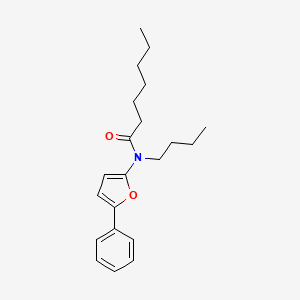
N-Butyl-N-(5-phenylfuran-2-YL)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-(5-phenylfuran-2-YL)heptanamide is an organic compound that belongs to the class of amides It features a heptanamide backbone with a butyl group and a phenylfuran moiety attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(5-phenylfuran-2-YL)heptanamide typically involves the reaction of heptanoyl chloride with N-butylamine in the presence of a base such as triethylamine. The phenylfuran moiety can be introduced through a subsequent reaction with 5-phenylfuran-2-carboxylic acid under appropriate conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-(5-phenylfuran-2-YL)heptanamide can undergo various chemical reactions, including:
Oxidation: The phenylfuran moiety can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of N-butyl-N-(5-phenylfuran-2-YL)heptanamine.
Substitution: Formation of substituted amides with different alkyl or aryl groups.
Applications De Recherche Scientifique
N-Butyl-N-(5-phenylfuran-2-YL)heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Butyl-N-(5-phenylfuran-2-YL)heptanamide involves its interaction with specific molecular targets. The phenylfuran moiety may interact with enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butyl-N-(5-phenylfuran-2-YL)methanamine
- N-Butyl-N-(5-phenylfuran-2-YL)butanamide
- N-Butyl-N-(5-phenylfuran-2-YL)pentanamide
Uniqueness
N-Butyl-N-(5-phenylfuran-2-YL)heptanamide is unique due to its specific structural features, such as the heptanamide backbone and the phenylfuran moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
62187-64-8 |
|---|---|
Formule moléculaire |
C21H29NO2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
N-butyl-N-(5-phenylfuran-2-yl)heptanamide |
InChI |
InChI=1S/C21H29NO2/c1-3-5-7-11-14-20(23)22(17-6-4-2)21-16-15-19(24-21)18-12-9-8-10-13-18/h8-10,12-13,15-16H,3-7,11,14,17H2,1-2H3 |
Clé InChI |
JFLFTXBRZFCCMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)N(CCCC)C1=CC=C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



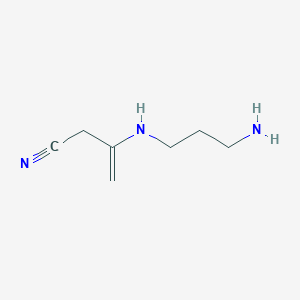
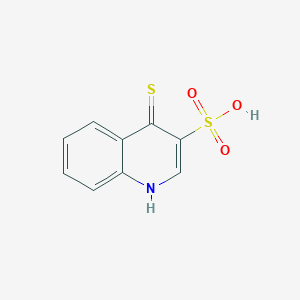
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)

![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)



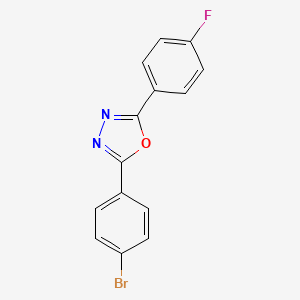
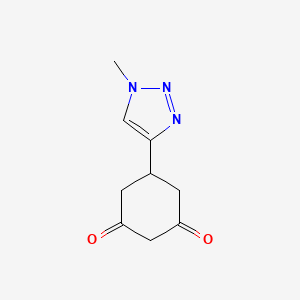
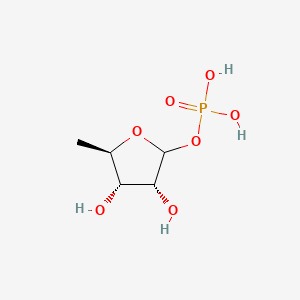
![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)

